molecular formula C13H10N4 B8447907 4-(Phenylamino)pyrido[2,3-d]pyrimidine

4-(Phenylamino)pyrido[2,3-d]pyrimidine

Cat. No. B8447907
M. Wt: 222.24 g/mol
InChI Key: HDARLEDIXFDUNN-UHFFFAOYSA-N
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Patent
US06395733B1

Procedure details

4-Chloropyrido [2,3-d]pyrimidine (0.15 g, 0.91 mmol) was carefully added to a solution of aniline (0.15 g, 1.61 mmol) on water (1.5 mL). The solution was heated for 0.5 hour on a steam bath, cooled, and then basified with conc. ammonium hydroxide. The crude precipitate was collected by filtration and recrystallized from 95% ethanol to give the title product as yellow crystals (0.054 g, 27%). MP 258° C.; LC-MS: 223 (MH+).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
27%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[CH:11]=[CH:10][CH:9]=[N:8][C:4]=2[N:5]=[CH:6][N:7]=1.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[OH-].[NH4+]>>[C:13]1([NH:12][C:2]2[C:3]3[CH:11]=[CH:10][CH:9]=[N:8][C:4]=3[N:5]=[CH:6][N:7]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)N=CC=C2
Name
Quantity
0.15 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated for 0.5 hour on a steam bath
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The crude precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from 95% ethanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC=1C2=C(N=CN1)N=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.054 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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